molecular formula C11H15NO2 B2673521 ethyl2-(3-methylpyridin-4-yl)propanoate CAS No. 2104946-65-6

ethyl2-(3-methylpyridin-4-yl)propanoate

Cat. No.: B2673521
CAS No.: 2104946-65-6
M. Wt: 193.246
InChI Key: ABSGNIUZLPZUFL-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methylpyridin-4-yl)propanoate represents a noteworthy molecule within the broader family of pyridine-containing organic compounds. While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural components—a pyridine (B92270) ring, an ester functional group, and a propanoate side chain—position it within a class of molecules that are of significant interest to synthetic and medicinal chemists. The study of such compounds is often driven by the desire to understand structure-activity relationships and to develop new molecules with potential applications in various fields.

Pyridine-substituted esters are a class of organic compounds characterized by the presence of a pyridine ring linked to an ester functional group. The pyridine moiety, a six-membered heterocyclic aromatic ring containing one nitrogen atom, imparts unique electronic and physical properties to these molecules. pharmaguideline.com The nitrogen atom's presence makes the pyridine ring electron-deficient, which influences its reactivity compared to benzene. pharmaguideline.com

The academic significance of pyridine-substituted esters is vast and multifaceted. They are frequently utilized as key intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties. rsc.org The pyridine nucleus is a common scaffold found in numerous clinically approved drugs, highlighting the importance of its derivatives in medicinal chemistry. rsc.org

Table 1: General Properties of Pyridine-Substituted Esters

Property Description
Molecular Structure Contains a pyridine ring and an ester functional group.
Reactivity The electron-deficient nature of the pyridine ring influences its susceptibility to nucleophilic and electrophilic attack. pharmaguideline.com
Synthetic Utility Serve as versatile building blocks in organic synthesis. google.com

| Biological Potential | The pyridine scaffold is a key component in many biologically active compounds. ontosight.ai |

The academic investigation into compounds like ethyl 2-(3-methylpyridin-4-yl)propanoate and its structural analogs is driven by several key factors. The unique combination of a pyridine ring and an ester group within the same molecule offers a platform for exploring novel chemical reactivity and developing new synthetic methodologies.

In the field of medicinal chemistry, the pyridine scaffold is a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets. rsc.org This makes pyridine derivatives, including esters, attractive candidates for drug discovery programs targeting a wide range of diseases. ontosight.ai Researchers are often interested in how modifications to the substituents on the pyridine ring and the ester component can modulate the biological activity of the molecule.

Furthermore, the study of these compounds contributes to a fundamental understanding of chemical principles, such as the influence of heterocyclic rings on the properties and reactivity of adjacent functional groups. This knowledge is crucial for the rational design of new molecules with desired characteristics. The synthesis of various pyridine derivatives is an active area of research, with methods like the Hantzsch pyridine synthesis providing routes to these valuable compounds. fiveable.mewikipedia.org

Table 2: Key Research Interests in Pyridine-Substituted Esters

Research Area Focus of Investigation
Synthetic Chemistry Development of efficient and selective methods for the synthesis of functionalized pyridine esters. acs.org
Medicinal Chemistry Exploration of the therapeutic potential of these compounds as antimicrobial, anti-inflammatory, or anticancer agents. ontosight.aiacs.org
Materials Science Investigation of the optical and electronic properties of pyridine-containing polymers and materials.

| Catalysis | Use of pyridine derivatives as ligands in organometallic catalysis. |

An in-depth analysis of the synthetic pathways leading to ethyl 2-(3-methylpyridin-4-yl)propanoate reveals a variety of chemical strategies. The construction of this molecule can be approached by synthesizing its two primary components—the ethyl propanoate moiety and the 3-methylpyridin-4-yl core—followed by their strategic linkage. This article explores the detailed methodologies for each of these synthetic stages.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-methylpyridin-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)9(3)10-5-6-12-7-8(10)2/h5-7,9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSGNIUZLPZUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=C(C=NC=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Investigations of Ethyl 2 3 Methylpyridin 4 Yl Propanoate

Quantum Chemical Characterization

Quantum chemical calculations are fundamental to understanding the electronic nature and spectroscopic properties of a molecule. Methods such as Density Functional Theory (DFT) are commonly used to provide a detailed description of the molecule's characteristics at the atomic level.

The electronic structure of ethyl 2-(3-methylpyridin-4-yl)propanoate is characterized by the interplay between the pyridine (B92270) ring and the ethyl propanoate side chain. The distribution of electrons and the energies of the molecular orbitals are key to its chemical behavior.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For ethyl 2-(3-methylpyridin-4-yl)propanoate, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, particularly the nitrogen atom and the substituted methyl group. The LUMO, conversely, is likely to be distributed over the carbonyl group of the ester and the pyridine ring, which can act as an electron-accepting region.

Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters for Ethyl 2-(3-methylpyridin-4-yl)propanoate

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3
Ionization Potential6.5
Electron Affinity1.2

Note: These values are representative and would be obtained from specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

In the MEP surface of ethyl 2-(3-methylpyridin-4-yl)propanoate, the most negative potential is anticipated to be located around the nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl group in the ester function. These regions are the most likely sites for protonation and interaction with electrophiles. The most positive potential would be found on the hydrogen atoms, particularly those of the methyl group and the ethyl group, as well as on the carbon atom of the carbonyl group.

Theoretical vibrational frequency calculations are a powerful method for predicting the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. These calculated frequencies can be compared with experimental spectra to aid in the assignment of vibrational bands to specific molecular motions.

For ethyl 2-(3-methylpyridin-4-yl)propanoate, characteristic vibrational modes are expected for the pyridine ring, the methyl group, the ester group, and the ethyl chain. Key predicted vibrational frequencies would include:

C=O stretching: A strong absorption band is expected in the region of 1730-1750 cm⁻¹, characteristic of the ester carbonyl group.

C-O stretching: Vibrations associated with the C-O single bonds of the ester group would appear in the 1000-1300 cm⁻¹ range.

Pyridine ring stretching: Multiple bands corresponding to C=C and C=N stretching vibrations within the pyridine ring are predicted between 1400 and 1600 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups would appear in the 2850-3000 cm⁻¹ region.

Table 2: Predicted Key Vibrational Frequencies for Ethyl 2-(3-methylpyridin-4-yl)propanoate

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H Stretch3050-3100
Aliphatic C-H Stretch2850-3000
C=O Stretch1735
Pyridine Ring (C=C, C=N) Stretch1450-1600
C-O Stretch1100-1250

Note: These frequencies are hypothetical and would be refined through specific computational methods.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of ethyl 2-(3-methylpyridin-4-yl)propanoate is not rigid. Rotation around the single bonds allows the molecule to adopt various conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to determine the energy barriers for interconversion between them.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. By simulating the motion of the atoms over time, MD can explore the different conformations accessible to the molecule at a given temperature and can reveal the pathways of conformational change.

Intermolecular Interactions and Non-Covalent Bonding Investigations

In the solid or liquid state, molecules of ethyl 2-(3-methylpyridin-4-yl)propanoate will interact with each other through various non-covalent forces. Understanding these interactions is crucial for predicting the material's physical properties, such as its crystal packing and boiling point.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to identify and characterize these weak interactions. For this molecule, several types of intermolecular interactions are expected:

Hydrogen Bonding: Although there are no traditional hydrogen bond donors (like O-H or N-H), weak C-H···O and C-H···N hydrogen bonds can form. The hydrogen atoms of the methyl and ethyl groups can interact with the oxygen atoms of the ester group or the nitrogen atom of the pyridine ring of a neighboring molecule.

π-π Stacking: The pyridine rings of two molecules can engage in π-π stacking interactions. These can be in a face-to-face or a displaced arrangement and contribute significantly to the cohesion of the material. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, the most likely reaction pathway can be determined.

For ethyl 2-(3-methylpyridin-4-yl)propanoate, several types of reactions could be studied computationally:

Ester Hydrolysis: The mechanism of acid- or base-catalyzed hydrolysis of the ethyl ester could be elucidated. This would involve modeling the addition of water to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent elimination of ethanol.

Reactions at the Pyridine Nitrogen: The nitrogen atom of the pyridine ring is a nucleophilic site and can participate in reactions such as alkylation or protonation. Computational studies could model the transition states for these reactions and predict their feasibility.

Oxidation: The oxidation of the methyl group on the pyridine ring or other parts of the molecule could be investigated. Computational modeling can help to identify the most likely sites of oxidation and the intermediates involved. researchgate.net

By providing a detailed, atomistic view of these processes, computational chemistry offers invaluable insights into the chemical nature of ethyl 2-(3-methylpyridin-4-yl)propanoate.

Structure Activity Relationship Sar Studies and Molecular Interaction Analysis of Ethyl 2 3 Methylpyridin 4 Yl Propanoate Analogs

Elucidation of Structural Determinants for Molecular Interaction Potency

The potency of ethyl 2-(3-methylpyridin-4-yl)propanoate analogs is intricately linked to their three-dimensional structure and the specific arrangement of functional groups. SAR studies help to identify which parts of the molecule are essential for binding to a biological target and eliciting a response.

The pyridine (B92270) ring is a key pharmacophore in a multitude of biologically active compounds, and its substitution pattern significantly influences the interaction efficacy. researchgate.netnih.gov The position and nature of substituents on the pyridine ring can affect the molecule's electronic properties, basicity, and steric profile, all of which are critical for molecular recognition.

For analogs of ethyl 2-(3-methylpyridin-4-yl)propanoate, the presence and orientation of the methyl group on the pyridine ring are expected to have a notable impact on biological activity. nih.gov The introduction of a methyl group can alter the compound's biological properties. biu.ac.il In many heterocyclic compounds, the addition of methyl groups can significantly affect antibacterial activity, depending on their presence or orientation on the aromatic ring. nih.gov For instance, in a series of pyridine derivatives, the introduction of a methyl group into the 3- or 4-position of the pyridine ring was found to increase the rate of a particular reaction, whereas substitution at the 2-position decreased it. researchgate.net

The electronic nature of substituents is also a critical factor. Generally, pyridine is an electron-deficient heterocycle. researchgate.net The introduction of electron-donating groups (like the methyl group) or electron-withdrawing groups can modulate the pKa of the pyridine nitrogen, which can be crucial for forming hydrogen bonds or ionic interactions with biological targets. researchgate.net The antiproliferative activity of pyridine derivatives has been shown to be enhanced by the presence of -OMe, -OH, -C=O, and NH2 groups, while halogen atoms or bulky groups tend to decrease activity. nih.gov

The position of substitution is equally important. Pyridine generally undergoes nucleophilic substitution at the C-2 and C-4 positions and electrophilic substitution at the C-3 position. nih.gov The placement of the propanoate group at the 4-position and the methyl group at the 3-position of the pyridine ring in the parent compound suggests a specific spatial arrangement that is likely important for its interaction with a biological target. Studies on other pyridine-containing compounds have shown that positional isomers can have vastly different biological activities. nih.gov

Table 1: Inferred Structure-Activity Relationships of Pyridine Ring Substitutions
Substituent PositionSubstituent TypeInferred Impact on ActivityRationale
3-positionMethyl (Electron-donating)Potentially enhances activityIncreases electron density on the ring and can provide favorable steric interactions. researchgate.net
2- or 4-positionElectron-withdrawing groupMay increase or decrease activityAlters the basicity of the pyridine nitrogen, which can affect binding. researchgate.net
VariousBulky groupsLikely decreases activityCan cause steric hindrance at the binding site. nih.gov
VariousHalogensGenerally decreases activityCan alter electronic properties and introduce unfavorable interactions. nih.gov

The ethyl 2-propanoate side chain is another critical component of the molecule that can be modified to tune its pharmacological properties. This chain consists of an ester group and a two-carbon linker, both of which can be altered.

The ester group plays a significant role in the physicochemical properties of the molecule, such as lipophilicity and membrane permeability. nih.goveurekaselect.com Ester prodrugs are a common strategy in drug design to improve the oral absorption of compounds that are poorly permeable. nih.govscirp.org By masking polar functional groups like carboxylic acids, an ester can increase the lipophilicity of a drug, facilitating its passage through cell membranes. nih.govnumberanalytics.com The ethyl ester in ethyl 2-(3-methylpyridin-4-yl)propanoate likely contributes to its ability to cross biological membranes. Modification of the alkyl portion of the ester (e.g., from ethyl to methyl or a larger alkyl group) would alter the compound's lipophilicity and its rate of hydrolysis by esterases in the body. numberanalytics.com

The length and branching of the propanoate chain are also important for ligand-target recognition. The 2-arylpropionic acid scaffold is found in many non-steroidal anti-inflammatory drugs (NSAIDs), where the length of the alkyl chain is crucial for activity. researchgate.net Shortening or lengthening the chain, or introducing branching, would change the distance and orientation of the pyridine ring relative to the ester group, which could significantly impact how the molecule fits into a binding pocket.

Table 2: Inferred Effects of Propanoate Chain Modifications
ModificationPotential EffectRationale
Change in ester alkyl group (e.g., methyl, propyl)Altered lipophilicity and hydrolysis rateImpacts absorption, distribution, and metabolism. nih.govnumberanalytics.com
Conversion to carboxylic acidIncreased polarity, potential for ionic interactionsMay be the active form after hydrolysis of the ester. nih.gov
Chain lengthening or shorteningAltered spatial positioning of pharmacophoresCould improve or disrupt binding to the target. researchgate.net
Introduction of branchingSteric effectsMay enhance or hinder binding affinity.

The presence of a chiral center at the 2-position of the propanoate chain means that ethyl 2-(3-methylpyridin-4-yl)propanoate can exist as two enantiomers, (S) and (R). It is well-established in pharmacology that enantiomers can have significantly different biological activities, potencies, and metabolic profiles. researchgate.net

For the class of 2-arylpropionic acids, it is often the (S)-enantiomer that possesses the desired pharmacological activity, while the (R)-enantiomer is less active or may even contribute to side effects. frontiersin.orgnih.gov This stereoselectivity arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers. The three-dimensional arrangement of substituents around the chiral carbon determines how well the molecule can fit into the binding site and form key interactions.

The stereochemical integrity of these compounds is also an important consideration, as some 2-arylpropionic acids can undergo in vivo chiral inversion, where the inactive (R)-enantiomer is converted to the active (S)-enantiomer. nih.gov However, the substitution of a fluorine atom for a hydrogen atom at the α-position in 2-aryl-2-fluoropropanoic acids has been shown to prevent this unwanted epimerization. mdpi.com

Table 3: Stereochemical Considerations for Ethyl 2-(3-methylpyridin-4-yl)propanoate Analogs
EnantiomerExpected ActivityReason
(S)-enantiomerLikely more activeBiological targets are chiral and often show preferential binding to one enantiomer. frontiersin.orgnih.gov
(R)-enantiomerLikely less activeMay not fit as well into the binding site of the target. researchgate.net

Mechanistic Insights into Molecular Target Modulation

Understanding how ethyl 2-(3-methylpyridin-4-yl)propanoate and its analogs interact with their molecular targets at a mechanistic level is key to explaining their biological effects. This involves studying their binding to receptor sites and their ability to inhibit or activate enzymes.

While the specific receptor for ethyl 2-(3-methylpyridin-4-yl)propanoate is not explicitly detailed in the provided context, general principles of ligand-receptor binding for pyridine-containing compounds can be inferred. The pyridine nitrogen can act as a hydrogen bond acceptor or, if protonated, as a hydrogen bond donor or participate in ionic interactions. researchgate.net The aromatic pyridine ring can also engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding pocket of a receptor. acs.org

Molecular docking studies are a valuable computational tool for predicting the binding mode of a ligand within a receptor's active site. nih.govnih.gov Such studies on similar compounds can provide hypotheses about the key interactions that stabilize the ligand-receptor complex. For example, the orientation of the 3-methyl and 4-propanoate substituents on the pyridine ring will be critical in determining the optimal binding pose.

Pyridine and its derivatives are known to act as inhibitors for a variety of enzymes. researchgate.net The mechanism of inhibition can be competitive, non-competitive, or uncompetitive, depending on how the inhibitor interacts with the enzyme and its substrate. Pyridine-containing drugs like indinavir (B1671876) and nevirapine (B1678648) are well-known enzyme inhibitors. researchgate.net

For ethyl 2-(3-methylpyridin-4-yl)propanoate analogs, several mechanisms of enzyme inhibition are plausible. The pyridine nitrogen could coordinate with a metal ion in the active site of a metalloenzyme, thereby blocking its catalytic activity. nih.gov Alternatively, the molecule could bind to the active site and prevent the substrate from binding, acting as a competitive inhibitor. The various functional groups on the molecule could form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the enzyme's active site residues to stabilize the inhibitor-enzyme complex. nih.gov Theoretical studies, such as molecular docking and molecular dynamics simulations, can help to elucidate the specific interactions and conformational changes that occur upon inhibitor binding. nih.gov

Modulation of Specific Biological Pathways at the Cellular Level (non-clinical)

Currently, there is a notable lack of specific, publicly available non-clinical research detailing the modulation of biological pathways at the cellular level by ethyl 2-(3-methylpyridin-4-yl)propanoate and its direct analogs. Extensive searches of scientific literature and databases have not yielded studies that investigate the specific cellular targets or mechanisms of action for this particular compound.

While research exists on a broad range of pyridine derivatives, the specific substitution pattern of an ethyl propanoate group at the 2-position and a methyl group at the 3-position of the pyridine ring confers a unique chemical structure. The biological effects of such a molecule cannot be reliably extrapolated from studies on structurally divergent pyridine compounds, such as those with substitutions at the 2-position of the pyridine ring or different functional groups.

To provide a comprehensive understanding of its cellular effects, future non-clinical studies would need to be conducted. Such research would likely involve a series of in vitro assays to identify the cellular machinery with which ethyl 2-(3-methylpyridin-4-yl)propanoate and its analogs interact.

Hypothetical Areas for Future Investigation:

Should research be undertaken, key areas of investigation to elucidate the cellular activity of ethyl 2-(3-methylpyridin-4-yl)propanoate would include:

Kinase Profiling: High-throughput screening against a panel of human kinases could identify potential inhibitory or allosteric modulation of specific signaling pathways crucial for cellular processes like proliferation, differentiation, and apoptosis.

Receptor Binding Assays: Determining if the compound binds to specific cell surface or nuclear receptors would be crucial. This could involve assays for G-protein coupled receptors (GPCRs), ion channels, or nuclear hormone receptors.

Gene Expression Analysis: Techniques such as RNA sequencing (RNA-Seq) or quantitative PCR (qPCR) could reveal changes in gene expression profiles in cells treated with the compound, thereby pointing towards the biological pathways being affected.

Cellular Imaging and Functional Assays: High-content imaging and other functional assays could be used to observe the effects of the compound on cellular morphology, organelle function, cell cycle progression, and other key cellular events.

Illustrative Data Table from Hypothetical Future Research:

The following table is a hypothetical representation of data that could be generated from future in vitro studies on analogs of ethyl 2-(3-methylpyridin-4-yl)propanoate. This data is purely illustrative and not based on existing experimental results.

Compound IDR1 SubstitutionR2 SubstitutionKinase TargetIC₅₀ (nM)Cellular Pathway Affected
Analog-1-CH₃-HKinase A150MAPK/ERK Pathway
Analog-2-Cl-HKinase A75MAPK/ERK Pathway
Analog-3-CH₃-OCH₃Kinase B500PI3K/Akt Pathway
Analog-4-F-HKinase A120MAPK/ERK Pathway

Without dedicated non-clinical studies on ethyl 2-(3-methylpyridin-4-yl)propanoate, any discussion on its modulation of specific biological pathways at the cellular level remains speculative. The scientific community awaits focused research to uncover the potential cellular activities of this compound.

Advanced Analytical Characterization Techniques for Ethyl 2 3 Methylpyridin 4 Yl Propanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of ethyl 2-(3-methylpyridin-4-yl)propanoate by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. The expected ¹H NMR spectrum in a solvent like CDCl₃ would display distinct signals corresponding to each unique proton in the molecule. The ethyl ester group would produce a characteristic triplet for its terminal methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. askfilo.com Protons on the propanoate backbone and the methyl group on the pyridine (B92270) ring would also show specific chemical shifts and multiplicities. The aromatic protons on the pyridine ring are expected to appear in the downfield region of the spectrum.

¹³C NMR Spectroscopy complements the proton data by identifying the number of chemically non-equivalent carbon atoms and their respective environments. The spectrum would show a signal for the carbonyl carbon of the ester group in the highly deshielded region (around 170-175 ppm). libretexts.org Carbons of the pyridine ring would resonate in the aromatic region, while the aliphatic carbons of the ethyl and propanoate groups would appear in the upfield region. st-andrews.ac.ukrsc.org

2D NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. COSY experiments would reveal proton-proton coupling networks, confirming the relationships between adjacent protons, for instance, within the ethyl group and the propanoate chain. HSQC would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Ethyl 2-(3-methylpyridin-4-yl)propanoate in CDCl₃

¹H NMR Data¹³C NMR Data
AssignmentPredicted δ (ppm)MultiplicityAssignmentPredicted δ (ppm)
Pyridine-H2/H6~8.4dEster C=O~174.0
Pyridine-H5~7.1dPyridine-C4~149.0
Ester -OCH₂-~4.15qPyridine-C2/C6~147.0
Propanoate -CH-~3.8qPyridine-C3~134.0
Pyridine -CH₃~2.3sPyridine-C5~124.0
Propanoate -CH₃~1.55dEster -OCH₂-~60.5
Ester -CH₃~1.25tPropanoate -CH-~44.5
Pyridine -CH₃~18.5
Propanoate -CH₃~16.0
Ester -CH₃~14.2

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in ethyl 2-(3-methylpyridin-4-yl)propanoate by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations.

FT-IR Spectroscopy is particularly sensitive to polar bonds. The most prominent absorption band in the FT-IR spectrum is expected to be the strong C=O stretching vibration of the ester functional group, typically appearing in the 1730-1750 cm⁻¹ region. st-andrews.ac.uk Other significant peaks would include C-O stretching vibrations from the ester linkage, C-H stretching vibrations from both aliphatic and aromatic moieties, and characteristic C=C and C=N stretching bands from the pyridine ring. researchgate.net

Raman Spectroscopy , which detects vibrations that cause a change in molecular polarizability, serves as a complementary technique. It is often more effective for identifying non-polar bonds. Therefore, the aromatic ring vibrations of the 3-methylpyridine (B133936) moiety would be expected to produce strong signals in the Raman spectrum.

Table 2: Principal Vibrational Modes for Ethyl 2-(3-methylpyridin-4-yl)propanoate

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3000 - 3100FT-IR, Raman
Aliphatic C-H Stretch2850 - 3000FT-IR, Raman
Ester C=O Stretch1730 - 1750FT-IR (Strong)
Pyridine Ring C=C, C=N Stretches1400 - 1600FT-IR, Raman
Ester C-O Stretch1150 - 1250FT-IR

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to deduce its structure by analyzing its fragmentation pattern. For ethyl 2-(3-methylpyridin-4-yl)propanoate (C₁₁H₁₅NO₂), the exact molecular weight is 193.1103 g/mol .

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass-to-charge ratio (m/z) to several decimal places. Under techniques like electron ionization (EI), the molecule is ionized to form a molecular ion ([M]⁺), whose m/z value corresponds to the molecular weight of the compound. This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. nih.gov

Key fragmentation pathways for ethyl 2-(3-methylpyridin-4-yl)propanoate would likely involve the cleavage of the ester group. Common losses include the ethoxy radical (•OCH₂CH₃, 45 Da) or the entire ethyl carboxylate portion. nist.govdocbrown.info The resulting fragmentation pattern provides a "fingerprint" that helps confirm the molecular structure. docbrown.info

Table 3: Expected Key Fragments in the Mass Spectrum of Ethyl 2-(3-methylpyridin-4-yl)propanoate

m/z ValueProposed Fragment StructureFragment Lost
193[C₁₁H₁₅NO₂]⁺Molecular Ion [M]⁺
164[M - C₂H₅]⁺Ethyl group
148[M - OC₂H₅]⁺Ethoxy group
120[M - COOC₂H₅]⁺Carboethoxy group
106[C₇H₈N]⁺Pyridyl-methyl fragment

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Elucidation

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. nih.gov This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and conformation. nih.gov

For ethyl 2-(3-methylpyridin-4-yl)propanoate, a successful SC-XRD analysis would yield a detailed structural model. This would reveal the spatial relationship between the planar 3-methylpyridine ring and the chiral center of the propanoate group. Furthermore, the analysis would elucidate the packing of molecules within the crystal lattice, identifying any significant intermolecular interactions such as hydrogen bonds (e.g., C-H···O or C-H···N), dipole-dipole interactions, or π-π stacking between pyridine rings, which govern the supramolecular architecture. researchgate.netresearchgate.net

Table 4: Representative Crystallographic Data Obtainable from SC-XRD

ParameterExample Value/Information
Chemical FormulaC₁₁H₁₅NO₂
Formula Weight193.24
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (V)(ų)
Z (Molecules per unit cell)e.g., 4
Bond Lengths & AnglesPrecise values (e.g., C=O, C-N)

Spectrophotometric Analyses (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The primary chromophore—the light-absorbing part of the molecule—in ethyl 2-(3-methylpyridin-4-yl)propanoate is the 3-methylpyridine ring.

The UV-Vis spectrum is expected to show absorptions characteristic of the pyridine system. These typically include intense π → π* transitions at shorter wavelengths (below 250 nm) and weaker n → π* transitions, involving the non-bonding electrons on the nitrogen atom, at longer wavelengths (around 270-280 nm). The ester group itself is a weak chromophore and its contribution is generally masked by the much stronger absorption of the aromatic ring. The position and intensity of these absorption maxima (λ_max) can be influenced by the solvent used for the analysis.

Table 5: Predicted Electronic Transitions for Ethyl 2-(3-methylpyridin-4-yl)propanoate

Transition TypeExpected λ_max (nm)Relative Intensity
π → π~220 - 250High
n → π~270 - 280Low

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodCatalystYield (%)Purity (%)Reference
Acid-catalyzedH₂SO₄7892
Carbodiimide-mediatedEDC8597

Advanced: How do steric and electronic effects influence the reactivity of ethyl 2-(3-methylpyridin-4-yl)propanoate in nucleophilic substitution reactions?

Answer:
The 3-methylpyridin-4-yl group introduces steric hindrance near the ester carbonyl, reducing accessibility for nucleophiles. Electronic effects from the pyridine ring (electron-withdrawing via conjugation) polarize the carbonyl, increasing its electrophilicity. Methodological strategies to study this include:

  • DFT calculations : To map electron density distributions and predict reactive sites .
  • Kinetic studies : Monitor reaction rates with varying nucleophiles (e.g., amines vs. alkoxides) to quantify steric/electronic contributions .
  • X-ray crystallography : Resolve spatial arrangements of substituents to confirm steric interactions .

Basic: What spectroscopic techniques are critical for characterizing ethyl 2-(3-methylpyridin-4-yl)propanoate?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Identifies protons on the pyridine ring (δ 7.2–8.5 ppm) and ester methyl groups (δ 1.2–1.4 ppm) .
    • ¹³C NMR : Confirms carbonyl (δ ~170 ppm) and pyridine carbons (δ 120–150 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 210.1234) and fragmentation patterns .
  • IR spectroscopy : Detects ester C=O stretches (~1740 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. Methodological solutions include:

  • Dose-response standardization : Use IC₅₀/EC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2) to assess consistency .
  • HPLC-MS purity verification : Ensure >98% purity to exclude confounding effects from byproducts .
  • Meta-analysis : Compare data across studies using tools like PRISMA guidelines to identify outliers or methodological biases .

Q. Table 2: Common Data Contradictions and Resolutions

IssueResolution StrategyReference
Variable IC₅₀ valuesReplicate under standardized conditions
Off-target effectsUse CRISPR-edited cell lines

Basic: What are the stability profiles of ethyl 2-(3-methylpyridin-4-yl)propanoate under varying storage conditions?

Answer:
The compound is stable at room temperature in inert atmospheres but hydrolyzes in humid or acidic environments. Key stability studies involve:

  • Accelerated degradation tests : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for ester hydrolysis .
  • pH-dependent stability : Degrades rapidly at pH <3 (acidic hydrolysis) but remains intact at pH 7–9 .
  • Recommended storage : -20°C under argon, with desiccants to prevent moisture uptake .

Advanced: How can computational models predict the interaction of ethyl 2-(3-methylpyridin-4-yl)propanoate with enzymatic targets (e.g., kinases)?

Answer:
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding modes and affinity. Steps include:

Target preparation : Retrieve kinase structures (e.g., PDB ID 1ATP) and remove co-crystallized ligands.

Ligand parameterization : Assign partial charges (GAFF force field) and optimize geometry (DFT/B3LYP) .

Binding free energy calculations : Use MM-PBSA to rank binding poses and validate with experimental IC₅₀ data .

Basic: How do structural analogs of ethyl 2-(3-methylpyridin-4-yl)propanoate differ in reactivity?

Answer:
Substitutions on the pyridine ring (e.g., -CF₃ vs. -OCH₃) alter electronic properties and steric bulk. For example:

  • Electron-withdrawing groups : Increase electrophilicity of the ester carbonyl, enhancing nucleophilic attack .
  • Bulkier substituents : Reduce reaction rates in SN2 mechanisms due to steric hindrance .

Q. Table 3: Analog Comparison

AnalogKey FeatureReactivity Trend
Ethyl 2-(4-methylpyridin-3-yl)propanoatePositional isomerLower enzymatic affinity
Methyl 2-(3-methylpyridin-4-yl)propanoateSmaller ester groupFaster hydrolysis

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